![molecular formula C14H10F2O2 B1436645 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 866108-76-1](/img/structure/B1436645.png)
2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
Overview
Description
“2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid” is a chemical compound with the molecular formula C14H10F2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid” consists of a biphenyl group with two fluorine atoms attached to the 3’ and 4’ positions, and an acetic acid group attached to the 2 position .
Physical And Chemical Properties Analysis
“2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 248.23 . The compound should be stored at temperatures between 2-8°C .
Scientific Research Applications
1. Synthesis and Physical-Chemical Properties
- Synthesis and Analysis : A study focused on the synthesis and analysis of derivatives of 1,2,4-triazoles, which included compounds similar to 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid. These compounds exhibited various biological activities and served as intermediates for the synthesis of other chemical structures (Salionov, 2015).
2. Electrochemical Applications
- DNA Hybridization Electrochemical Sensor : The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for an electrochemical hybridization sensor was explored, demonstrating the potential application of similar compounds in biosensing technologies (Cha et al., 2003).
3. Materials Science
- Electrochromic Materials : Research into the electropolymerization of thiophene derivatives, closely related to 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid, highlighted their potential use in electrochromic materials and devices (Zhang et al., 2016).
4. Molecular Docking and Crystallography
- Crystal Structure Analysis : A study focused on the crystal structure of diflunisal, a compound structurally similar to 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid, provided insights into the molecular arrangement and potential pharmaceutical applications (Kim & Park, 1996).
Safety and Hazards
properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-4-11(8-13(12)16)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCISQVUJFQGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654129 | |
Record name | (3',4'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid | |
CAS RN |
866108-76-1 | |
Record name | 3′,4′-Difluoro[1,1′-biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866108-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3',4'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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